Samarium(3+);triperchlorate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

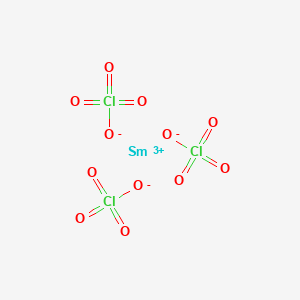

2D Structure

Properties

CAS No. |

13569-60-3 |

|---|---|

Molecular Formula |

Cl3H2O13Sm |

Molecular Weight |

466.7 g/mol |

IUPAC Name |

samarium(3+);triperchlorate;hydrate |

InChI |

InChI=1S/3ClHO4.H2O.Sm/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);1H2;/q;;;;+3/p-3 |

InChI Key |

ONSMNAINZIBBGR-UHFFFAOYSA-K |

SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sm+3] |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sm+3] |

Pictograms |

Oxidizer; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide on the Crystal Structure and Properties of Samarium(III) Perchlorate

This technical guide provides an in-depth overview of the crystal structure and physicochemical properties of Samarium(III) perchlorate, Sm(ClO4)3. The information is intended for researchers, scientists, and professionals in the fields of inorganic chemistry, materials science, and drug development who are interested in the characteristics and potential applications of lanthanide compounds.

Crystal Structure of Sm(ClO4)3

The crystal structure of Samarium(III) perchlorate has been determined, revealing a hexagonal crystal system. The Sm³⁺ ion is coordinated by oxygen atoms from the perchlorate groups.

Table 1: Crystallographic Data for Sm(ClO4)3

| Parameter | Value |

| Chemical Formula | Sm(ClO4)3 |

| Crystal System | Hexagonal |

| Space Group | P6₃/m (No. 176)[1] |

| Lattice Parameters | a = 9.93 Å, b = 9.93 Å, c = 7.15 Å |

| α = 90°, β = 90°, γ = 120° | |

| Unit Cell Volume | 615.76 ų |

| Formula Units (Z) | 2 |

| Coordination Geometry | Tricapped trigonal prismatic (inferred for Sm³⁺) |

Note: Some data is based on computational models from the Materials Project.[1]

The coordination environment of the samarium ion in many of its compounds is typically nine-coordinate, often in a tricapped trigonal prismatic geometry.[2] In Sm(ClO4)3, it is expected that the Sm³⁺ ion is coordinated by oxygen atoms from the perchlorate (ClO₄⁻) anions.

Figure 1: A conceptual diagram of the nine-coordinate environment of the Sm³⁺ ion.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of pure Sm(ClO4)3 is limited. However, properties can be inferred from related samarium compounds and other metal perchlorates.

Table 2: Summary of Physicochemical Properties of Sm(ClO4)3

| Property | Value/Description |

| Appearance | Expected to be a pale yellow or white crystalline solid. |

| Solubility | Likely soluble in water and polar organic solvents, similar to other perchlorate salts. |

| Thermal Stability | Perchlorate salts are strong oxidizing agents and can decompose exothermically at elevated temperatures. The decomposition of metal perchlorates typically yields the metal chloride and oxygen gas. For example, the thermal decomposition of calcium perchlorate proceeds through dehydration, melting, and finally decomposition to CaCl₂ and O₂.[3][4] |

| Hygroscopicity | Many rare-earth salts are hygroscopic and can form hydrates upon exposure to moist air. |

| Spectroscopic Properties | The Sm³⁺ ion exhibits characteristic absorption and emission spectra due to its 4f⁵ electronic configuration.[5] Optical spectra can be used to study the crystal-field environment of the Sm³⁺ ion.[5] Vibrational spectroscopy (IR and Raman) can be used to characterize the perchlorate anion, which has distinct vibrational modes.[6] |

Experimental Protocols

The synthesis and characterization of Sm(ClO4)3 would follow established methods in inorganic chemistry.

A common method for the synthesis of metal perchlorates is the reaction of the corresponding metal oxide, hydroxide, or carbonate with perchloric acid.

Figure 2: A general workflow for the synthesis of Sm(ClO4)3.

Protocol:

-

Reaction: Samarium(III) oxide (Sm₂O₃) is carefully added in stoichiometric amounts to a solution of perchloric acid (HClO₄). The reaction should be performed in a fume hood with appropriate safety precautions due to the hazardous nature of concentrated perchloric acid.

-

Sm₂O₃ + 6 HClO₄ → 2 Sm(ClO₄)₃ + 3 H₂O

-

-

Crystallization: The resulting solution is gently heated to concentrate it and then allowed to cool slowly to promote the formation of single crystals.

-

Isolation: The crystals are isolated by filtration, washed with a small amount of cold deionized water or a non-polar solvent to remove any residual acid, and then dried in a desiccator over a suitable drying agent.

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the crystal structure.

Figure 3: Workflow for single-crystal X-ray diffraction analysis.

Protocol:

-

A single crystal of suitable size and quality is selected and mounted on a goniometer head.

-

The crystal is placed in a beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.

-

The positions and intensities of the diffracted beams are used to determine the unit cell dimensions and the arrangement of atoms within the crystal.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the compound.

Protocol:

-

A small, accurately weighed sample of Sm(ClO₄)₃ is placed in a crucible.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

TGA measures the change in mass as a function of temperature, indicating dehydration or decomposition events.

-

DSC measures the heat flow to or from the sample as a function of temperature, identifying phase transitions, melting, and decomposition temperatures.

Spectroscopic Analysis:

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the vibrational modes of the perchlorate anion and can provide information about the coordination of the perchlorate to the metal ion.

-

UV-Visible Spectroscopy: The absorption spectrum can reveal information about the electronic transitions within the Sm³⁺ ion, which are influenced by its coordination environment.

-

Luminescence Spectroscopy: The emission spectrum of Sm³⁺ can be studied to understand its photophysical properties.[7]

Safety Considerations

Samarium compounds are generally of low toxicity. However, perchlorate salts are strong oxidizing agents and can be explosive, especially when in contact with organic materials or upon heating. All work with Sm(ClO₄)₃ should be conducted with appropriate personal protective equipment in a well-ventilated area.

This guide provides a foundational understanding of the crystal structure and properties of Sm(ClO₄)₃, based on available data and established chemical principles. Further experimental investigation is necessary to fully elucidate the detailed characteristics of this compound.

References

- 1. mp-772098: Sm(ClO4)3 (hexagonal, P6_3/m, 176) [legacy.materialsproject.org]

- 2. Samarium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Magnetic Properties and Photoluminescence in 3d–4f and in 4f C... [publikationen.bibliothek.kit.edu]

Spectroscopic analysis of samarium(III) perchlorate complexes

An In-depth Technical Guide to the Spectroscopic Analysis of Samarium(III) Perchlorate Complexes

Introduction

Samarium(III) (Sm³⁺), a member of the lanthanide series, is characterized by its unique electronic configuration which gives rise to distinctive spectroscopic properties. The partially filled 4f orbitals result in sharp, well-defined absorption and emission bands corresponding to f-f electronic transitions.[1] These transitions, while formally forbidden, are observable and are sensitive to the metal ion's coordination environment.[1] The perchlorate (ClO₄⁻) anion is often used as a counterion in coordination chemistry because it is generally considered to be weakly coordinating, allowing for the systematic study of the interaction between the Sm(III) ion and primary ligands.[2]

This guide provides a comprehensive overview of the principal spectroscopic techniques used to analyze samarium(III) perchlorate complexes. It is intended for researchers, scientists, and drug development professionals who utilize these complexes in areas such as bio-imaging, sensors, and optoelectronic materials.[3] The document details common experimental protocols, presents quantitative data from various studies, and illustrates key processes and workflows through diagrams.

Synthesis of Samarium(III) Perchlorate and its Complexes

The starting material for most samarium complexes is typically high-purity samarium oxide (Sm₂O₃). The oxide is dissolved in a strong acid, such as perchloric acid (HClO₄), to form the samarium(III) perchlorate salt solution. This solution can then be evaporated and dried to obtain the hydrated salt, which serves as the precursor for complexation with various organic ligands.[4]

The synthesis of the final complex generally involves reacting the samarium(III) perchlorate precursor with the desired ligands in a suitable solvent, such as ethanol or methanol.[2] The ligands, often multidentate organic molecules containing oxygen or nitrogen donor atoms, displace the water molecules from the samarium ion's coordination sphere to form a stable complex.[3][4]

Caption: A generalized workflow for the synthesis and analysis of Sm(III) complexes.

Spectroscopic Analysis Techniques

The interaction between ligands and the Sm(III) ion induces changes in the f-f transition spectra, providing valuable information about the coordination environment, bonding, and photophysical properties of the complex.[1]

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy directly probes the f-f electron transitions of the Sm(III) ion.[1] The position and intensity of these absorption bands are sensitive to the coordination environment.[1] Samarium perchlorate itself has numerous sharp absorption peaks across the UV and visible range, making it a useful standard for wavelength calibration of spectrophotometers.[5] When complexed, shifts in these bands can confirm coordination. The nature of the Sm(III)-ligand bond can be inferred from the nephelauxetic ratio (β) and bonding parameter (δ), which are calculated from shifts in the absorption bands relative to the free aquo-ion.[6]

Luminescence (Fluorescence) Spectroscopy

Samarium(III) complexes are known for their characteristic orange-red emission.[3][7] Because the f-f transitions have low molar absorptivity, direct excitation of the Sm(III) ion is inefficient. Instead, luminescence is often achieved via the "antenna effect," where organic ligands with large absorption cross-sections are used.[4] The ligand absorbs incident light, transfers the energy to the Sm(III) ion, which then emits light from its excited state (typically the ⁴G₅/₂ level).[4][7] The most intense emission peak is often the ⁴G₅/₂ → ⁶H₉/₂ transition, which is hypersensitive to the ligand environment and appears around 648 nm.[7]

References

Thermal Decomposition Properties of Hydrated Samarium(III) Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected thermal decomposition properties of hydrated samarium(III) perchlorate, Sm(ClO₄)₃·nH₂O. Due to a lack of specific thermoanalytical data for this compound in the published literature, this guide synthesizes information from studies on analogous rare earth perchlorates and chlorides to predict its behavior. The document outlines the anticipated stepwise dehydration and subsequent decomposition pathway, detailing the formation of intermediate products. Standard experimental protocols for thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) are provided to facilitate further research. Illustrative data tables and a conceptual workflow for the thermal decomposition process are also presented to guide experimental design and data interpretation.

Introduction

Predicted Thermal Decomposition Pathway

The thermal decomposition of hydrated samarium(III) perchlorate is expected to proceed in a multi-stage process, initiated by the loss of water molecules, followed by the decomposition of the anhydrous salt.

Dehydration

Based on studies of other hydrated rare earth salts, the dehydration of Sm(ClO₄)₃·nH₂O is anticipated to occur in a stepwise manner. The number of water molecules and the temperature ranges for each dehydration step are dependent on factors such as the hydration state of the starting material and the experimental heating rate. It is plausible that distinct lower hydrates are formed as stable intermediates during this process.

Decomposition of Anhydrous Samarium(III) Perchlorate

Following complete dehydration, the anhydrous samarium(III) perchlorate is expected to decompose at higher temperatures. Drawing parallels with the thermal decomposition of cerium(III) perchlorate, the decomposition of anhydrous Sm(ClO₄)₃ will likely proceed through the formation of an oxoperchlorate intermediate, SmOClO₄. This intermediate would then further decompose to yield the final solid product, samarium(III) oxide (Sm₂O₃), with the evolution of chlorine and oxygen-containing gaseous products.

The overall proposed decomposition can be summarized by the following reactions:

-

Dehydration: Sm(ClO₄)₃·nH₂O(s) → Sm(ClO₄)₃(s) + nH₂O(g)

-

Intermediate Formation: 2Sm(ClO₄)₃(s) → 2SmOClO₄(s) + 2Cl₂(g) + 5O₂(g)

-

Final Decomposition: 2SmOClO₄(s) → Sm₂O₃(s) + Cl₂(g) + 2.5O₂(g)

Illustrative Data Presentation

The following tables present hypothetical quantitative data for the thermal decomposition of a putative hydrated samarium(III) perchlorate, Sm(ClO₄)₃·6H₂O. These values are based on typical results observed for other hydrated rare earth perchlorates and are intended for illustrative purposes to guide experimental planning. Actual experimental values may vary.

Table 1: Hypothetical TGA Data for the Thermal Decomposition of Sm(ClO₄)₃·6H₂O

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Intermediate/Final Product |

| Dehydration Step 1 | 80 - 150 | ~10.3 | Sm(ClO₄)₃·3H₂O |

| Dehydration Step 2 | 150 - 250 | ~10.3 | Sm(ClO₄)₃ |

| Anhydrous Decomposition | 350 - 500 | ~58.5 | Sm₂O₃ |

Table 2: Hypothetical DTA/DSC Data for the Thermal Decomposition of Sm(ClO₄)₃·6H₂O

| Thermal Event | Peak Temperature (°C) | Enthalpy Change (ΔH) | Process |

| Endotherm 1 | ~120 | > 0 | Dehydration |

| Endotherm 2 | ~200 | > 0 | Dehydration |

| Exotherm 1 | ~450 | < 0 | Decomposition of Anhydrous Salt |

Experimental Protocols

To experimentally determine the thermal decomposition properties of hydrated samarium(III) perchlorate, the following methodologies are recommended.

Synthesis of Hydrated Samarium(III) Perchlorate

Hydrated samarium(III) perchlorate can be synthesized by reacting samarium(III) oxide or samarium(III) carbonate with a slight excess of perchloric acid, followed by slow evaporation of the solution to induce crystallization. The resulting crystals should be filtered, washed with a small amount of cold deionized water, and dried in a desiccator over a suitable drying agent.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

-

Instrument: A simultaneous TGA/DTA or TGA/DSC instrument is recommended.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the hydrated samarium(III) perchlorate is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment should be conducted under a dynamic inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to ensure the efficient removal of evolved gases.

-

Heating Program: A linear heating rate, typically in the range of 5-20 °C/min, should be applied from ambient temperature up to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).

-

Data Analysis: The TGA curve will provide quantitative information on mass loss as a function of temperature, allowing for the determination of the stoichiometry of dehydration and decomposition steps. The DTA/DSC curve will indicate the temperatures of endothermic and exothermic events associated with these processes.

Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. This will allow for the in-situ analysis of the gas stream and confirmation of the proposed decomposition pathway.

X-ray Diffraction (XRD)

To identify the solid intermediate and final products, samples of hydrated samarium(III) perchlorate can be heated to specific temperatures corresponding to the plateaus observed in the TGA curve. The heated samples should then be cooled to room temperature in an inert atmosphere and analyzed by powder X-ray diffraction.

Mandatory Visualizations

The following diagrams illustrate the conceptual workflow for the investigation of the thermal decomposition of hydrated samarium(III) perchlorate.

Caption: Experimental workflow for the synthesis and thermal analysis of hydrated samarium(III) perchlorate.

Caption: Proposed thermal decomposition pathway of hydrated samarium(III) perchlorate.

Conclusion

While specific experimental data for the thermal decomposition of hydrated samarium(III) perchlorate is currently unavailable, a comprehensive understanding of its likely behavior can be inferred from analogous rare earth compounds. This guide provides a predictive framework for its multi-stage decomposition, involving stepwise dehydration to an anhydrous salt, followed by decomposition via an oxoperchlorate intermediate to samarium(III) oxide. The detailed experimental protocols and illustrative data presented herein are intended to serve as a valuable resource for researchers and scientists in designing and interpreting future thermoanalytical studies on this compound. Such investigations are essential for elucidating its precise thermal properties and enabling its safe and effective application.

An In-depth Technical Guide on the Low-Temperature Magnetic Properties of Samarium(III) Perchlorate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental considerations for studying the magnetic properties of samarium(III) perchlorate at low temperatures. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from analogous samarium(III) complexes and established principles of lanthanide magnetism. It outlines the expected magnetic behavior of the Sm³⁺ ion, detailing the crucial roles of spin-orbit coupling and crystal field effects. Furthermore, it presents detailed, generalized experimental protocols for the synthesis and characterization of such compounds, including magnetic susceptibility measurements via SQUID magnetometry and heat capacity studies using adiabatic calorimetry. This document is intended to serve as a foundational resource for researchers planning to investigate the magnetic properties of samarium-containing materials.

Introduction: The Magnetic Uniqueness of the Samarium(III) Ion

The magnetic properties of lanthanide ions are of significant interest due to their applications in materials science, quantum computing, and as probes in biological systems. The samarium(III) ion (Sm³⁺), with its 4f⁵ electronic configuration, presents a particularly complex case. Unlike many other lanthanide ions where the magnetic behavior is dominated by the ground-state multiplet, the energy separation between the ground state (⁶H₅/₂) and the first excited state (⁶H₇/₂) in Sm³⁺ is relatively small (around 1000 cm⁻¹). This proximity leads to significant temperature-dependent mixing of these states, resulting in unusual magnetic susceptibility curves that deviate from simple Curie-Weiss behavior.

The perchlorate anion (ClO₄⁻) is generally considered a weakly coordinating ligand, meaning its direct influence on the 4f orbitals of the Sm³⁺ ion is primarily electrostatic. Consequently, the magnetic properties of samarium(III) perchlorate are expected to be dominated by the intrinsic properties of the Sm³⁺ ion, modulated by the crystal field environment established by the coordination of perchlorate ions or solvent molecules.

Theoretical Framework: Understanding Sm³⁺ Magnetism

The magnetic behavior of Sm³⁺ is governed by a hierarchy of interactions:

-

Intra-atomic electron-electron repulsion: This gives rise to the spectroscopic terms. For Sm³⁺ (4f⁵), the ground term is ⁶H.

-

Spin-orbit coupling: This interaction splits the ⁶H term into J-multiplets, ranging from J = |L-S| to |L+S|. For Sm³⁺, with L=5 and S=5/2, the ground state multiplet is ⁶H₅/₂.

-

Crystal Field (CF) Effects: The electric field generated by the surrounding ligands (perchlorate ions and any coordinated solvent) lifts the degeneracy of the J-multiplets. For a Kramers ion like Sm³⁺ (which has an odd number of electrons), the (2J+1)-fold degeneracy of each multiplet is split into (2J+1)/2 Kramers doublets.

-

Zeeman Effect: An external magnetic field lifts the degeneracy of the Kramers doublets, leading to a net magnetization.

A key feature of Sm³⁺ is that the first excited multiplet, ⁶H₇/₂, is thermally accessible even at moderate temperatures. This leads to a characteristic magnetic susceptibility curve where the product χT first decreases with decreasing temperature (due to the depopulation of the higher J-multiplets) and then increases as the ground state's Curie-like behavior begins to dominate at very low temperatures. Crystal field effects can significantly alter the energy levels and thus the precise shape of the susceptibility curve[1][2].

Experimental Protocols

While specific data for Sm(ClO₄)₃ is scarce, the following sections detail generalized, state-of-the-art protocols for its synthesis and characterization.

Synthesis of Samarium(III) Perchlorate Hydrate

-

Objective: To synthesize hydrated samarium(III) perchlorate, Sm(ClO₄)₃·xH₂O, from samarium(III) oxide.

-

Materials:

-

Samarium(III) oxide (Sm₂O₃, 99.9% purity)

-

Perchloric acid (HClO₄, 70% aqueous solution)

-

Deionized water

-

-

Procedure:

-

A stoichiometric amount of Sm₂O₃ is slowly added in small portions to a stirred solution of 70% perchloric acid. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

The mixture is gently heated (to ~60 °C) and stirred until the samarium oxide is completely dissolved, resulting in a clear, pale yellow solution.

-

The solution is filtered to remove any unreacted starting material.

-

The filtrate is slowly evaporated at room temperature in a desiccator over a drying agent (e.g., P₄O₁₀ or concentrated H₂SO₄).

-

Crystalline samarium(III) perchlorate hydrate will precipitate. The crystals are then collected by filtration, washed with a minimal amount of cold deionized water, and dried in the desiccator.

-

Low-Temperature Magnetic Susceptibility Measurement

-

Objective: To measure the temperature-dependent magnetic susceptibility of a powdered sample of Sm(ClO₄)₃·xH₂O.

-

Instrumentation: Superconducting Quantum Interference Device (SQUID) Magnetometer (e.g., Quantum Design MPMS-3)[3][4].

-

Procedure:

-

Sample Preparation: A carefully weighed sample of the crystalline powder (typically 5-20 mg) is loaded into a gelatin capsule or a similar sample holder with low magnetic background.

-

Measurement Protocol:

-

The sample is centered in the SQUID's detection coils.

-

The system is cooled to the lowest desired temperature (e.g., 1.8 K) in zero applied magnetic field (ZFC mode).

-

A small DC magnetic field (e.g., 1000 Oe) is applied.

-

The magnetic moment is measured as the temperature is swept upwards from 1.8 K to 300 K.

-

For field-cooled (FC) measurements, the sample is cooled from 300 K to 1.8 K in the presence of the same DC magnetic field, with data collected during the cooling sweep.

-

-

Data Analysis: The raw data (magnetic moment) is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the constituent atoms. The molar magnetic susceptibility (χ) is then calculated.

-

Low-Temperature Heat Capacity Measurement

-

Objective: To measure the heat capacity (Cₚ) of Sm(ClO₄)₃·xH₂O at low temperatures to identify any magnetic ordering or Schottky anomalies.

-

Instrumentation: Adiabatic Calorimeter (e.g., Quantum Design Physical Property Measurement System - PPMS with a heat capacity option)[5][6].

-

Procedure:

-

Sample Preparation: A small, well-characterized single crystal or a pressed pellet of the powder (typically 2-10 mg) is affixed to the calorimeter's sample platform using Apiezon N grease to ensure good thermal contact.

-

Measurement Protocol:

-

The heat capacity of the sample platform with the grease is measured first (the "addenda" measurement) over the desired temperature range (e.g., 2 K to 300 K).

-

The sample is then mounted, and the measurement is repeated.

-

The system uses a relaxation method: a known amount of heat is applied to the platform, causing its temperature to rise. The heat source is then turned off, and the platform cools back to the base temperature. The time constant of this relaxation is proportional to the heat capacity.

-

-

Data Analysis: The heat capacity of the sample is obtained by subtracting the addenda heat capacity from the total measured heat capacity. The data is typically plotted as Cₚ vs. T. Any sharp peaks (λ-anomalies) would indicate a phase transition, such as magnetic ordering. Broader humps at low temperatures (Schottky anomalies) can be related to the thermal population of low-lying crystal field levels.

-

Data Presentation

The following tables represent the expected type of data that would be generated from the experimental protocols described above. Note: This is illustrative data for a generic paramagnetic Sm³⁺ compound and not actual measured data for samarium(III) perchlorate.

Table 1: Illustrative Magnetic Susceptibility Data for a Samarium(III) Complex

| Temperature (K) | Molar Susceptibility, χ (cm³/mol) | χT (cm³·K/mol) |

| 2.0 | 0.0950 | 0.190 |

| 5.0 | 0.0410 | 0.205 |

| 10.0 | 0.0225 | 0.225 |

| 20.0 | 0.0130 | 0.260 |

| 50.0 | 0.0068 | 0.340 |

| 100.0 | 0.0045 | 0.450 |

| 200.0 | 0.0032 | 0.640 |

| 300.0 | 0.0025 | 0.750 |

Table 2: Illustrative Heat Capacity Data for a Samarium(III) Complex

| Temperature (K) | Molar Heat Capacity, Cₚ (J/mol·K) |

| 2.0 | 0.55 |

| 5.0 | 2.80 |

| 10.0 | 6.50 |

| 20.0 | 10.20 |

| 50.0 | 25.80 |

| 100.0 | 55.10 |

| 200.0 | 98.60 |

| 300.0 | 135.20 |

Visualizations

Experimental Workflow Diagram

The logical flow for the synthesis and characterization of a lanthanide perchlorate complex is depicted below.

Caption: Workflow for synthesis and magnetic characterization.

Conclusion

The study of the low-temperature magnetic properties of samarium(III) perchlorate offers a window into the complex interplay of spin-orbit coupling and crystal field effects in f-element chemistry. While direct experimental data remains to be published, this guide provides the necessary theoretical background and detailed experimental protocols to enable such an investigation. The expected magnetic behavior deviates significantly from simple paramagnetism, making it a rich system for fundamental research. The methodologies outlined for SQUID magnetometry and adiabatic calorimetry represent the standard for acquiring high-quality data to probe these fascinating magnetic phenomena. It is hoped that this guide will serve as a valuable resource for researchers entering this exciting field.

References

Theoretical calculations of samarium(III) perchlorate electronic structure

An In-depth Technical Guide on the Theoretical Calculations of Samarium(III) Perchlorate Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samarium(III) ions, with their complex electronic structure arising from the partially filled 4f orbital, present a significant challenge and opportunity in the field of theoretical and computational chemistry. Understanding the electronic structure of samarium(III) complexes, such as samarium(III) perchlorate, is crucial for the rational design of novel materials with specific optical, magnetic, and catalytic properties, and for advancing their application in areas like drug development and medical imaging. This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of samarium(III) perchlorate. It details the computational approaches, experimental protocols for validation, and presents a logical workflow for such investigations. While specific experimental data for samarium(III) perchlorate is scarce in the public domain, this guide leverages data from analogous samarium(III) complexes to provide a robust framework for its study.

Introduction to the Electronic Structure of Samarium(III)

The samarium(III) ion (Sm³⁺) possesses a [Xe]4f⁵ electronic configuration. The behavior of these 4f electrons governs the unique spectroscopic and magnetic properties of its compounds.[1] The f-orbitals are well-shielded by the outer 5s and 5p electrons, leading to sharp, line-like electronic transitions that are relatively insensitive to the ligand environment compared to d-block elements.[2] However, the coordination environment, such as the perchlorate (ClO₄⁻) ligands, does induce crystal field splitting of the electronic energy levels.

Theoretical calculations are indispensable for a detailed understanding of these effects. The complexity of lanthanide electronic structures necessitates sophisticated computational methods that can accurately account for electron correlation and relativistic effects.[3][4][5]

Theoretical and Computational Methodologies

The accurate theoretical description of the electronic structure of samarium(III) perchlorate requires a multi-faceted approach, often combining different computational techniques.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules due to its favorable balance between computational cost and accuracy.[6][7] For lanthanide complexes, DFT calculations can provide valuable insights into molecular geometries, bonding characteristics, and electronic properties.[6]

-

Functionals: A variety of exchange-correlation functionals can be employed. Hybrid functionals, such as B3LYP, are often a good starting point. For systems with significant non-covalent interactions, dispersion-corrected functionals (e.g., B3LYP-D3) are recommended.

-

Basis Sets: For the samarium ion, effective core potentials (ECPs) are typically used to account for relativistic effects and to reduce the number of electrons treated explicitly.[8] The Stuttgart-Dresden (SDD) basis set and ECP is a common choice for lanthanides.[6] For lighter atoms like chlorine and oxygen, Pople-style basis sets (e.g., 6-31G(d)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are suitable.

Ab Initio Methods

While computationally more demanding, ab initio methods provide a more rigorous treatment of electron correlation.

-

Hartree-Fock (HF): This is the simplest ab initio method, but it neglects electron correlation. It serves as a starting point for more advanced methods.

-

Post-Hartree-Fock Methods:

-

Møller-Plesset Perturbation Theory (MP2): A common method to include electron correlation.

-

Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" for accuracy in quantum chemistry, though they are computationally very expensive.[9]

-

-

Complete Active Space Self-Consistent Field (CASSCF) and Multireference Methods: Due to the near-degeneracy of the f-orbitals, the electronic structure of samarium(III) complexes is often multi-reference in nature. CASSCF, followed by second-order perturbation theory (CASPT2), is a powerful approach to accurately describe the electronic states and transition energies of lanthanide compounds.[8]

Relativistic Effects

For heavy elements like samarium, relativistic effects are significant and must be included in the calculations.[3][4] These effects can be incorporated through the use of relativistic ECPs or by employing fully relativistic Hamiltonians, such as the Douglas-Kroll-Hess (DKH) or Zeroth-Order Regular Approximation (ZORA) Hamiltonians.

Data Presentation: Calculated Electronic Structure Parameters

The following tables summarize representative quantitative data that could be obtained from theoretical calculations on a hydrated samarium(III) perchlorate complex, --INVALID-LINK--₃. This data is based on typical values for hydrated samarium(III) complexes and serves as an illustrative example.

Table 1: Calculated Structural Parameters

| Parameter | Value |

| Sm-O (H₂O) bond length (Å) | 2.45 - 2.55 |

| Sm-O (ClO₄⁻) bond length (Å) | 2.60 - 2.70 |

| O-Sm-O bond angle (°) | 70 - 90 |

| Cl-O (ClO₄⁻) bond length (Å) | 1.44 |

| O-Cl-O (ClO₄⁻) angle (°) | 109.5 |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.5 |

| HOMO-LUMO Gap (eV) | 8.0 |

| Mulliken Charge on Sm | +2.8 to +2.9 |

Table 3: Calculated Spectroscopic Parameters (CASPT2)

| Electronic Transition | Energy (cm⁻¹) | Oscillator Strength (f) |

| ⁶H₅/₂ → ⁶F₅/₂ | ~6,500 | ~10⁻⁸ |

| ⁶H₅/₂ → ⁶F₇/₂ | ~7,500 | ~10⁻⁸ |

| ⁶H₅/₂ → ⁴G₅/₂ | ~17,800 | ~10⁻⁶ |

Experimental Protocols for Validation

Theoretical calculations must be validated against experimental data. The following protocols outline key experiments for characterizing the electronic structure of samarium(III) perchlorate.

Synthesis of Samarium(III) Perchlorate Hydrate

-

Starting Materials: Samarium(III) oxide (Sm₂O₃), Perchloric acid (HClO₄) (70%).

-

Procedure:

-

Slowly dissolve a stoichiometric amount of Sm₂O₃ in a minimal amount of concentrated HClO₄ with gentle heating and stirring in a fume hood.

-

Continue stirring until the solution becomes clear.

-

Allow the solution to cool slowly to room temperature.

-

Crystals of samarium(III) perchlorate hydrate will form.

-

Isolate the crystals by filtration and wash with a small amount of ice-cold deionized water.

-

Dry the crystals in a desiccator over a suitable drying agent.

-

Spectroscopic Characterization

-

UV-Vis-NIR Absorption Spectroscopy:

-

Prepare a solution of samarium(III) perchlorate in a suitable solvent (e.g., water or acetonitrile).

-

Record the absorption spectrum over a range of 200-2000 nm.

-

Identify the characteristic f-f transitions of the Sm³⁺ ion and compare their positions and intensities with the theoretically calculated values.

-

-

Luminescence Spectroscopy:

-

Excite a solid or solution sample of samarium(III) perchlorate with a suitable wavelength (typically in the UV region).

-

Record the emission spectrum.

-

The characteristic orange-red emission of Sm³⁺ corresponds to transitions from the ⁴G₅/₂ excited state to the ⁶Hⱼ ground state manifold.[10][11]

-

Measure the luminescence lifetime to probe the coordination environment of the Sm³⁺ ion.

-

-

X-ray Absorption Spectroscopy (XAS):

-

Perform XAS measurements at the Sm L₃-edge at a synchrotron facility.

-

The X-ray Absorption Near Edge Structure (XANES) provides information about the oxidation state and coordination geometry of the samarium ion.[12]

-

Extended X-ray Absorption Fine Structure (EXAFS) analysis can be used to determine the bond distances and coordination numbers around the samarium center.

-

Mandatory Visualizations

Workflow for Theoretical Calculation

Caption: A generalized workflow for the theoretical calculation of the electronic structure of a samarium(III) complex.

Simplified Jablonski Diagram for Sm³⁺ Luminescence

Caption: A simplified energy level diagram illustrating the key electronic transitions involved in the luminescence of the samarium(III) ion.

Conclusion

The theoretical calculation of the electronic structure of samarium(III) perchlorate is a complex but rewarding endeavor. By combining robust computational methodologies like DFT and multireference ab initio methods with experimental validation through various spectroscopic techniques, a detailed understanding of its properties can be achieved. This knowledge is paramount for the targeted design of new samarium-based functional materials and for advancing their applications in science and technology. The workflows and protocols outlined in this guide provide a solid foundation for researchers to embark on such investigations.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. [PDF] Electronic Structure and Magnetic Properties of Lanthanide Molecular Complexes | Semantic Scholar [semanticscholar.org]

- 3. Computational Methods in Lanthanide and Actinide Chemistry - Google 圖書 [books.google.com.hk]

- 4. wiley.com [wiley.com]

- 5. researchgate.net [researchgate.net]

- 6. DFT calculations, spectroscopic, thermal analysis and biological activity of Sm(III) and Tb(III) complexes with 2-aminobenzoic and 2-amino-5-chloro-benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Density functional theory [maths.tcd.ie]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Heteroleptic samarium(iii) halide complexes probed by fluorescence-detected L3-edge X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Samarium Perchlorate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium, a lanthanide element, forms a series of compounds that are of significant interest in various fields of research and development. Among these, samarium perchlorate compounds, particularly in their hydrated forms, serve as important precursors in the synthesis of coordination complexes and other advanced materials. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of samarium perchlorate compounds, with a focus on experimental protocols and quantitative data to support researchers in their scientific endeavors.

Historical Context: The Discovery of Samarium and the Perchlorate Anion

The history of samarium perchlorate is rooted in the independent discoveries of its constituent components: the element samarium and the perchlorate anion.

The discovery of samarium is a complex story with credit often shared among several chemists of the 19th century. In 1853, Swiss chemist Jean Charles Galissard de Marignac, while studying the mineral samarskite, observed spectral lines that did not correspond to any known element. Later, in 1879, French chemist Paul-Émile Lecoq de Boisbaudran successfully isolated a salt of this new element from samarskite. The element was named "samarium" in honor of the mineral from which it was isolated. Further work by Eugène-Anatole Demarçay in 1901 helped to purify samarium and led to the discovery of another rare earth element, europium, within samarium samples.

The perchlorate anion (ClO₄⁻) has a history dating back to the early 19th century. It is the anion of perchloric acid, one of the strongest known acids. Perchlorate salts are notable for their high solubility in many solvents and their oxidizing properties, particularly at elevated temperatures. While the exact first synthesis of a simple metal perchlorate is not clearly documented in early literature, the systematic study of perchlorates and their properties gained momentum throughout the 19th and 20th centuries, driven by their applications in pyrotechnics, as rocket propellants, and in analytical chemistry.

Synthesis of Samarium Perchlorate Compounds

The most common form of samarium perchlorate is the hydrated salt, Samarium(III) Perchlorate Hexahydrate, with the chemical formula Sm(ClO₄)₃·6H₂O . The synthesis of this compound is typically achieved through the reaction of samarium(III) oxide (Sm₂O₃) with a stoichiometric excess of perchloric acid (HClO₄).

Experimental Protocol: Synthesis of Samarium(III) Perchlorate Hexahydrate Solution

This protocol describes the preparation of an aqueous solution of samarium(III) perchlorate, which is a common starting material for further synthesis.

Materials:

-

Samarium(III) oxide (Sm₂O₃)

-

Perchloric acid (HClO₄), 70% aqueous solution

-

Deionized water

Procedure:

-

A pre-weighed amount of samarium(III) oxide is suspended in a minimal amount of deionized water in a glass beaker.

-

Slowly, and with constant stirring, a slight stoichiometric excess of 70% perchloric acid is added dropwise to the suspension. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

The mixture is gently heated and stirred until the samarium(III) oxide has completely dissolved, resulting in a clear, pale yellow solution.

-

The solution is then carefully heated to evaporate excess water and acid. This step should be performed with caution to avoid overheating, which could lead to the decomposition of the perchlorate.

-

The resulting concentrated solution is cooled, and its concentration can be determined by standard analytical methods, such as titration or inductively coupled plasma atomic emission spectroscopy (ICP-AES) for the samarium content.

To obtain crystalline samarium(III) perchlorate hexahydrate, the concentrated solution from step 4 would be allowed to cool slowly, promoting crystallization. The crystals can then be isolated by filtration, washed with a small amount of cold deionized water, and dried in a desiccator over a suitable drying agent.

The synthesis of anhydrous samarium perchlorate is more challenging due to the strong coordination of water molecules to the samarium ion and the potential for explosive decomposition of the perchlorate anion at the high temperatures required for dehydration. A patented method for the synthesis of anhydrous metal perchlorates involves the reaction of the corresponding anhydrous metal chloride with chlorine perchlorate. However, this method is hazardous and not commonly used for lanthanide perchlorates.

Physicochemical Properties of Samarium Perchlorate

The properties of samarium perchlorate are primarily dictated by the samarium(III) ion and the perchlorate anion. The Sm³⁺ ion is a hard Lewis acid, readily coordinating with water and other ligands. The perchlorate anion is a weak coordinating anion and is often used when studying the properties of the aquated metal ion in solution.

Quantitative Data

| Property | Value | Notes |

| Chemical Formula | Sm(ClO₄)₃ | Anhydrous |

| Sm(ClO₄)₃·6H₂O | Hexahydrate | |

| Molar Mass | 448.71 g/mol | Anhydrous |

| 556.80 g/mol | Hexahydrate | |

| Appearance | Pale yellow crystalline solid | Expected for the solid state |

| Solubility in Water | Highly soluble | A precise value at different temperatures is not readily available |

Spectroscopic Properties

The vibrational spectra of samarium perchlorate are characterized by the modes of the perchlorate anion and the coordinated water molecules.

Infrared (IR) and Raman Spectroscopy:

The perchlorate anion (ClO₄⁻) has a tetrahedral geometry (T_d symmetry) and exhibits four fundamental vibrational modes.

| Vibrational Mode | Symmetry | IR Activity | Raman Activity | Approximate Wavenumber (cm⁻¹) |

| ν₁ (symmetric stretch) | A₁ | Inactive | Active | ~930 |

| ν₂ (symmetric bend) | E | Inactive | Active | ~460 |

| ν₃ (asymmetric stretch) | F₂ | Active | Active | ~1100 |

| ν₄ (asymmetric bend) | F₂ | Active | Active | ~625 |

In the solid state, interactions with the samarium ion and the crystal lattice can lead to a lowering of the T_d symmetry, which may result in the splitting of the degenerate modes (ν₂, ν₃, and ν₄) and the appearance of formally inactive modes in the IR spectrum. The presence of coordinated water molecules will also give rise to characteristic O-H stretching and H-O-H bending vibrations in the IR and Raman spectra.

Thermal Properties

The thermal decomposition of metal perchlorates is a complex process that is highly dependent on the nature of the metal cation. For hydrated samarium perchlorate, the decomposition is expected to proceed in several stages:

-

Dehydration: The loss of water molecules of hydration. This typically occurs in one or more steps at temperatures below 200 °C.

-

Decomposition of the Anhydrous Salt: The decomposition of anhydrous samarium perchlorate to samarium oxide, chlorine, and oxygen. This is a highly exothermic process that occurs at elevated temperatures.

Thermal Analysis (TGA/DSC):

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for studying the thermal decomposition of samarium perchlorate. A hypothetical TGA curve for Sm(ClO₄)₃·6H₂O would show an initial mass loss corresponding to the removal of the six water molecules, followed by a more significant mass loss at higher temperatures corresponding to the decomposition of the anhydrous salt. The DSC curve would show endothermic peaks for the dehydration steps and a large exothermic peak for the final decomposition. The exact temperatures of these events are not well-documented in the literature for samarium perchlorate specifically but can be inferred from data on other lanthanide perchlorates.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows described in this guide.

Methodological & Application

Samarium(III) Perchlorate: A Versatile Catalyst in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Samarium(III) perchlorate, Sm(ClO₄)₃, has emerged as a noteworthy Lewis acid catalyst in organic synthesis. Its application is particularly prominent in multicomponent reactions, offering a powerful tool for the efficient construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of samarium(III) perchlorate as a catalyst, with a specific focus on the synthesis of novel dihydropyrimidinone derivatives.

Application: Catalysis of Biginelli-type Reactions for the Synthesis of Dihydropyrimidinones

Samarium(III) perchlorate has been effectively employed as a catalyst in the one-pot, three-component Biginelli reaction to synthesize a variety of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones.[1][2][3] This reaction is of significant interest to the pharmaceutical industry due to the diverse biological activities associated with dihydropyrimidinones, including antiviral, antibacterial, anti-inflammatory, and antitumor properties.[1][3]

The use of samarium(III) perchlorate as a catalyst in this synthesis offers several advantages over classical methods, including milder reaction conditions, shorter reaction times, and higher product yields.[1][2][3] Furthermore, the protocol can be enhanced through the use of ultrasound irradiation, which can further accelerate the reaction.[1][2][3]

Quantitative Data Summary

The efficiency of samarium(III) perchlorate as a catalyst is demonstrated in the synthesis of various 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)one derivatives. The following table summarizes the reaction conditions and yields for a selection of synthesized compounds.

| Entry | R¹ | R² | X | Method | Time (h) | Yield (%) |

| 4a | CH₃ | OEt | O | Reflux | 9 | 88 |

| 4a | CH₃ | OEt | O | Ultrasound | 3 | 92 |

| 4b | CH₃ | OMe | O | Reflux | 9 | 71 |

| 4b | CH₃ | OMe | O | Ultrasound | 3 | 78 |

| 4c | Ph | OEt | O | Reflux | 6 | 89 |

| 4c | Ph | OEt | O | Ultrasound | 2 | 94 |

| 4d | Ph | OMe | O | Reflux | 9 | 75 |

| 4d | Ph | OMe | O | Ultrasound | 3 | 82 |

| 4e | CH₃ | OEt | S | Reflux | 9 | 70 |

| 4e | CH₃ | OEt | S | Ultrasound | 3 | 77 |

| 4f | CH₃ | OMe | S | Reflux | 9 | 68 |

| 4f | CH₃ | OMe | S | Ultrasound | 3 | 75 |

| 4g | Ph | OEt | S | Reflux | 9 | 80 |

| 4g | Ph | OEt | S | Ultrasound | 3 | 86 |

| 4h | Ph | OMe | S | Reflux | 9 | 78 |

| 4h | Ph | OMe | S | Ultrasound | 3 | 85 |

Experimental Protocols

General Procedure for the Samarium(III) Perchlorate-Catalyzed Synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones

Materials:

-

2-phenyl-1,2,3-triazole-4-carbaldehyde (2 mmol)

-

1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (2 mmol)

-

Urea or thiourea (3 mmol)

-

Samarium(III) perchlorate (Sm(ClO₄)₃) (10 mol%)

-

Ethanol (10 mL)

Protocol:

-

A mixture of 2-phenyl-1,2,3-triazole-4-carbaldehyde (2 mmol), the 1,3-dicarbonyl compound (2 mmol), urea or thiourea (3 mmol), and samarium(III) perchlorate (10 mol%) in ethanol (10 mL) is prepared in a round-bottom flask.

-

The reaction mixture is then either refluxed at 75-80 °C or subjected to ultrasound irradiation at the same temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting solid residue is washed with cold water and then recrystallized from ethanol to afford the pure product.[3]

Visualizing the Workflow and Proposed Mechanism

To better understand the experimental process and the proposed catalytic cycle, the following diagrams have been generated.

Caption: Experimental workflow for the synthesis of dihydropyrimidinones.

The proposed mechanism for the Biginelli reaction catalyzed by samarium(III) perchlorate involves the activation of the aldehyde by the Lewis acidic samarium cation.

Caption: Proposed mechanism of the Sm(ClO₄)₃-catalyzed Biginelli reaction.

References

- 1. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultrasound-assisted synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-(1H)-(thio)ones catalyzed by Sm(ClO(4))(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application of Samarium(III) Perchlorate in Lewis Acid-Catalyzed Reactions: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Samarium(III) perchlorate, Sm(ClO4)3, as an efficient Lewis acid catalyst in organic synthesis. The focus is on its application in facilitating the synthesis of complex heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.

Introduction

Samarium(III) perchlorate (Sm(ClO4)3) has emerged as a potent and versatile Lewis acid catalyst in a variety of organic transformations. Its catalytic activity is attributed to the strong Lewis acidity of the Sm(III) ion, which can effectively activate a wide range of functional groups. This document outlines the application of Sm(ClO4)3 in the synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones, highlighting its efficiency under ultrasound irradiation.[1]

Key Applications and Advantages

Sm(ClO4)3 has proven to be a highly effective catalyst in the one-pot, three-component synthesis of dihydropyrimidinones. The key advantages of using Sm(ClO4)3 in this context include:

-

High Yields: The catalyzed reaction provides good to excellent yields of the desired products.

-

Mild Reaction Conditions: The synthesis can be carried out under relatively mild conditions.

-

Short Reaction Times: The use of ultrasound irradiation in conjunction with the catalyst significantly reduces reaction times.[1]

-

Operational Simplicity: The experimental procedure is straightforward, and the work-up is simple.

Data Presentation

The following table summarizes the quantitative data for the Sm(ClO4)3-catalyzed synthesis of various 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones under ultrasound irradiation.[1]

| Entry | R | X | Product | Time (min) | Yield (%) |

| 1 | CH3 | O | 4a | 30 | 92 |

| 2 | CH3 | S | 4b | 40 | 90 |

| 3 | C2H5 | O | 4c | 35 | 93 |

| 4 | C2H5 | S | 4d | 45 | 89 |

| 5 | Ph | O | 4e | 30 | 95 |

| 6 | Ph | S | 4f | 40 | 91 |

| 7 | 4-Cl-Ph | O | 4g | 35 | 94 |

| 8 | 4-Cl-Ph | S | 4h | 45 | 92 |

| 9 | 4-CH3-Ph | O | 4i | 30 | 96 |

| 10 | 4-CH3-Ph | S | 4j | 40 | 93 |

| 11 | 4-OCH3-Ph | O | 4k | 35 | 95 |

| 12 | 4-OCH3-Ph | S | 4l | 45 | 92 |

Experimental Protocols

General Procedure for the Synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones (4a-l)

Materials:

-

2-phenyl-1,2,3-triazole-4-carbaldehyde (1 mmol)

-

A 1,3-dicarbonyl compound (1 mmol)

-

Urea or thiourea (1.5 mmol)

-

Samarium(III) perchlorate (Sm(ClO4)3) (10 mol%)

-

Ethanol (10 mL)

Equipment:

-

A 50 mL round-bottom flask

-

Ultrasonic bath

-

Magnetic stirrer

-

Reflux condenser

-

Büchner funnel and filter paper

-

Standard glassware for work-up and purification

Protocol:

-

In a 50 mL round-bottom flask, combine 2-phenyl-1,2,3-triazole-4-carbaldehyde (1 mmol), the respective 1,3-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and Sm(ClO4)3 (10 mol%) in ethanol (10 mL).

-

Place the flask in an ultrasonic bath and irradiate the mixture at a frequency of 25 kHz at 30-35 °C for the time specified in the data table.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into ice-cold water (50 mL).

-

Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (2 x 20 mL).

-

Recrystallize the crude product from ethanol to afford the pure 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)one.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualizations

Logical Workflow for Sm(ClO4)3-Catalyzed Synthesis

Caption: Workflow for the Sm(ClO4)3-catalyzed one-pot synthesis.

Proposed Catalytic Cycle

Caption: Proposed mechanism for the Sm(ClO4)3-catalyzed reaction.

References

Application Notes and Protocols for Samarium(III) Perchlorate in Friedel-Crafts Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings through alkylation and acylation.[1][2] Traditionally, these reactions are catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃).[3] However, these catalysts often need to be used in stoichiometric amounts, are sensitive to moisture, and can lead to undesired side reactions and waste generation.[1]

Lanthanide salts have emerged as a promising class of water-tolerant and reusable Lewis acid catalysts for various organic transformations, including Friedel-Crafts reactions.[4][5] Among the lanthanides, samarium compounds have shown significant catalytic activity in numerous reactions.[6][7] While samarium(III) triflate has been explored as a catalyst, this document focuses on the application of samarium(III) perchlorate, Sm(ClO₄)₃, as a potential Lewis acid catalyst for Friedel-Crafts reactions, drawing parallels from the established catalytic activity of other metal perchlorates and lanthanide salts.[8][9] Metal perchlorates are recognized for their high solubility in organic solvents and their capacity to act as potent Lewis acids.[9]

This document provides a detailed protocol for utilizing samarium(III) perchlorate in Friedel-Crafts acylation and alkylation, based on established methodologies for similar lanthanide-catalyzed reactions.

Data Presentation

Table 1: Samarium(III) Perchlorate Catalyzed Friedel-Crafts Acylation of Anisole with Acetic Anhydride (Hypothetical Data)

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | Dichloromethane | 25 | 12 | 75 |

| 2 | 5 | Dichloromethane | 25 | 8 | 92 |

| 3 | 10 | Dichloromethane | 25 | 6 | 95 |

| 4 | 5 | Nitromethane | 25 | 8 | 88 |

| 5 | 5 | Dichloromethane | 0 | 12 | 60 |

Table 2: Substrate Scope in Samarium(III) Perchlorate Catalyzed Friedel-Crafts Acylation (Hypothetical Data)

| Entry | Aromatic Substrate | Acylating Agent | Product | Yield (%) |

| 1 | Anisole | Acetic Anhydride | 4-Methoxyacetophenone | 92 |

| 2 | Toluene | Benzoyl Chloride | 4-Methylbenzophenone | 85 |

| 3 | Naphthalene | Acetyl Chloride | 2-Acetylnaphthalene | 88 |

| 4 | Thiophene | Propionyl Chloride | 2-Propionylthiophene | 78 |

Experimental Protocols

1. General Procedure for Samarium(III) Perchlorate Catalyzed Friedel-Crafts Acylation

This protocol describes a general method for the acylation of aromatic compounds using an acylating agent in the presence of a catalytic amount of samarium(III) perchlorate.

Materials:

-

Aromatic substrate (e.g., anisole, toluene)

-

Acylating agent (e.g., acetic anhydride, benzoyl chloride)

-

Samarium(III) perchlorate, Sm(ClO₄)₃

-

Anhydrous solvent (e.g., dichloromethane, nitromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 mmol) and the anhydrous solvent (5 mL).

-

Add samarium(III) perchlorate (0.05 mmol, 5 mol%) to the solution and stir until it is fully dissolved.

-

Slowly add the acylating agent (1.2 mmol) to the reaction mixture at room temperature.

-

Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired acylated product.

2. General Procedure for Samarium(III) Perchlorate Catalyzed Friedel-Crafts Alkylation

This protocol outlines a general method for the alkylation of aromatic compounds using an alkylating agent with samarium(III) perchlorate as the catalyst.

Materials:

-

Aromatic substrate (e.g., benzene, toluene)

-

Alkylating agent (e.g., benzyl chloride, tert-butyl chloride)

-

Samarium(III) perchlorate, Sm(ClO₄)₃

-

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

-

Inert atmosphere setup

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the aromatic substrate (1.0 mmol) in the anhydrous solvent (5 mL).

-

Add samarium(III) perchlorate (0.1 mmol, 10 mol%) to the solution and stir.

-

Add the alkylating agent (1.1 mmol) dropwise to the mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Allow the reaction to stir at the specified temperature and monitor its progress using TLC or gas chromatography (GC).

-

Once the reaction is complete, carefully quench the reaction with ice-cold water (10 mL).

-

Separate the organic layer and wash it with a saturated solution of sodium bicarbonate (10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography or distillation to yield the pure alkylated product.

Visualizations

Caption: Workflow for Samarium(III) Perchlorate Catalyzed Friedel-Crafts Acylation.

Caption: Proposed Mechanism for Friedel-Crafts Acylation using Sm(ClO₄)₃.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 3. mt.com [mt.com]

- 4. Lanthanide trifluoromethanesulfonates as reusable catalysts: catalytic Friedel-Crafts acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. oaepublish.com [oaepublish.com]

- 7. Samarium(iii) catalyzed synthesis of alkenylboron compounds via hydroboration of alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. Metal perchlorates as lewis acids: A powerful and versatile tool in organic synthesis | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Application Notes and Protocols for Samarium(III) Perchlorate in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium(III) compounds have emerged as effective catalysts for various polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polyesters like poly(ε-caprolactone) (PCL) and poly(L-lactide) (PLA). These polymers are of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery systems, biodegradable sutures, and tissue engineering scaffolds.

While specific literature on the use of samarium(III) perchlorate, Sm(ClO₄)₃, in polymerization is limited, its potential as a catalyst can be inferred from the well-documented activity of other samarium(III) salts, such as samarium(III) acetate (Sm(OAc)₃). The perchlorate anion is a non-coordinating anion, which can enhance the Lewis acidity of the samarium(III) center, potentially leading to higher catalytic activity compared to salts with coordinating anions like acetate.

These application notes provide a comprehensive overview of the potential use of samarium(III) perchlorate as a catalyst in polymerization reactions, with detailed protocols extrapolated from studies on analogous samarium(III) systems.

Key Applications

Samarium(III)-based catalysts are primarily used for the following polymerization reactions:

-

Ring-Opening Polymerization (ROP) of Cyclic Esters:

-

ε-Caprolactone (ε-CL): To synthesize poly(ε-caprolactone) (PCL), a biocompatible and biodegradable polyester.

-

L-Lactide (L-LA): To produce poly(L-lactide) (PLA), another important biodegradable polyester with various medical applications.[1]

-

-

Potential for Vinyl Polymerization: While less common for samarium catalysts, other lanthanide perchlorates have been used to initiate the polymerization of vinyl monomers. The strong Lewis acidity of samarium(III) perchlorate could potentially facilitate such reactions.

Mechanism of Action: Coordination-Insertion

The ring-opening polymerization of cyclic esters catalyzed by samarium(III) compounds is widely accepted to proceed via a coordination-insertion mechanism .[2][3] This mechanism involves the following key steps:

-

Initiation: An initiating species, often an alkoxide which can be generated in situ from the reaction of the samarium salt with an alcohol or water, coordinates to the samarium center.

-

Monomer Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic samarium(III) center. This coordination activates the carbonyl group, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack (Insertion): The alkoxide group attached to the samarium center attacks the activated carbonyl carbon of the monomer. This leads to the cleavage of the acyl-oxygen bond of the cyclic ester and the insertion of the monomer into the samarium-alkoxide bond.

-

Propagation: The newly formed alkoxide end-group can then coordinate and react with subsequent monomer molecules, leading to chain growth.

-

Termination: The polymerization is typically terminated by the addition of a proton source, such as an acidic solution, which protonates the active chain end and precipitates the polymer.

Data Presentation

The following tables summarize quantitative data from studies using samarium(III) acetate and other samarium(III) complexes for the ring-opening polymerization of ε-caprolactone and L-lactide. This data can serve as a benchmark for designing experiments with samarium(III) perchlorate.

Table 1: Ring-Opening Polymerization of ε-Caprolactone (ε-CL) using Samarium(III) Acetate

| Entry | Monomer/Initiator Ratio (mol/mol) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 107 | 120 | 24 | 95 | 3,430 | - |

| 2 | 250 | 120 | 24 | 98 | 6,800 | - |

| 3 | 500 | 120 | 24 | 99 | 12,600 | - |

| 4 | 500 | 150 | 6 | 97 | 11,500 | - |

Data extracted from studies on samarium(III) acetate.[2]

Table 2: Ring-Opening Polymerization of L-Lactide (L-LA) using Samarium(III) Complexes

| Entry | Initiator | Monomer/Initiator Ratio (mol/mol) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | Sm(OAc)₃ | 200 | 125 | 18 | 85 | 15,000 | - |

| 2 | Sm(OAc)₃ | 200 | 125 | 48 | 95 | 30,000 | - |

| 3 | Sm(bipy)(L-aspartic acid)₃ | 200 | 125 | 18 | 90 | 18,000 | 1.6 |

| 4 | Ni(II)-Sm(III) complex | 200 | 180 | 2 | 98.1 | 24,100 | 1.39 |

Data extracted from various studies on samarium(III) complexes.[1][4][5]

Experimental Protocols

The following are detailed, representative protocols for the ring-opening polymerization of ε-caprolactone and L-lactide using a samarium(III) catalyst. These can be adapted for use with samarium(III) perchlorate.

Protocol 1: Bulk Polymerization of ε-Caprolactone

Materials:

-

Samarium(III) perchlorate (Sm(ClO₄)₃)

-

ε-Caprolactone (ε-CL), freshly distilled under reduced pressure

-

Benzyl alcohol (BnOH), as a co-initiator (optional, but recommended for better control)

-

Toluene, anhydrous

-

Methanol

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, weigh the desired amount of samarium(III) perchlorate into a dry Schlenk flask equipped with a magnetic stir bar. A typical catalyst loading is a monomer-to-catalyst ratio of 200:1 to 1000:1.

-

Monomer and Initiator Addition: Add anhydrous toluene to dissolve the catalyst. Then, add the desired amount of benzyl alcohol (e.g., in a 1:1 molar ratio to the catalyst). Finally, add the freshly distilled ε-caprolactone to the flask via syringe.

-

Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 120-150 °C) and stir the reaction mixture.[2]

-

Monitoring the Reaction: Periodically take small aliquots from the reaction mixture under an inert atmosphere to monitor the monomer conversion by ¹H NMR spectroscopy.

-

Termination and Polymer Isolation: After the desired reaction time or conversion is reached, cool the flask to room temperature. Dissolve the viscous product in a small amount of toluene or chloroform and precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

-

Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and catalyst residues.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Characterization: Characterize the resulting PCL using techniques such as ¹H NMR and ¹³C NMR for structural analysis, Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), and Differential Scanning Calorimetry (DSC) to determine thermal properties like melting temperature (Tm) and glass transition temperature (Tg).[1][6]

Protocol 2: Solution Polymerization of L-Lactide

Materials:

-

Samarium(III) perchlorate (Sm(ClO₄)₃)

-

L-Lactide (L-LA), recrystallized from dry ethyl acetate and dried under vacuum

-

Anhydrous toluene

-

Methanol

-

Standard Schlenk line equipment

Procedure:

-

Catalyst and Monomer Preparation: In a glovebox, add the recrystallized L-lactide and the desired amount of samarium(III) perchlorate to a Schlenk flask. A typical monomer-to-catalyst ratio is 100:1 to 500:1.

-

Solvent Addition: Add anhydrous toluene to the flask to achieve the desired monomer concentration (e.g., 1.0 M).

-

Polymerization: Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 70-100 °C) and stir the mixture.

-

Reaction Monitoring: Monitor the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR.

-

Termination and Precipitation: Once the desired conversion is achieved, cool the reaction mixture and precipitate the polymer by pouring the solution into a large excess of cold methanol.

-

Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum at 50 °C to a constant weight.

-

Characterization: Analyze the resulting PLA using ¹H NMR, ¹³C NMR, GPC/SEC, and DSC.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed coordination-insertion polymerization mechanism.

Caption: General experimental workflow for ROP.

Conclusion

Samarium(III) perchlorate holds promise as a highly active catalyst for polymerization reactions, particularly the ring-opening polymerization of cyclic esters. Its utility stems from the strong Lewis acidity of the Sm(III) ion, which is further enhanced by the non-coordinating nature of the perchlorate anion. The provided protocols, based on analogous samarium(III) systems, offer a solid foundation for researchers to explore the catalytic potential of samarium(III) perchlorate in synthesizing advanced polymeric materials for a range of applications, including drug development and biomedical engineering. Careful control over reaction conditions and thorough characterization of the resulting polymers are crucial for obtaining materials with desired properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bulk ring-opening polymerization (ROP) of L-lactide catalyzed by Ni(ii) and Ni(ii)-Sm(iii) complexes based on a salen-type schiff-base ligand - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation and Catalytic Application of Samarium(III) Perchlorate Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the preparation of samarium(III) perchlorate solutions and their application as a catalyst in the Biginelli reaction, a crucial one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs). DHPMs are a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities.

Introduction

Samarium(III) salts have emerged as powerful and versatile Lewis acid catalysts in organic synthesis. Among these, samarium(III) perchlorate offers unique catalytic properties. This application note details a two-step procedure for the preparation of a samarium(III) perchlorate solution, starting from the commercially available samarium(III) nitrate hexahydrate. Subsequently, a comprehensive protocol for the efficient synthesis of dihydropyrimidinones via the Biginelli reaction, utilizing the prepared samarium(III) perchlorate solution as a catalyst, is presented.

Safety Precautions

Extreme caution must be exercised when working with perchlorates. Perchlorate salts, especially when heated or in contact with organic materials, are potentially explosive. All experimental procedures involving samarium(III) perchlorate must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and flame-resistant laboratory coat, must be worn at all times. Ensure that no combustible materials are in the vicinity of the reaction setup.

Preparation of Samarium(III) Perchlorate Solution

The preparation of a samarium(III) perchlorate solution involves two main stages: the synthesis of samarium(III) oxide from a precursor salt, followed by its reaction with perchloric acid.

Synthesis of Samarium(III) Oxide (Sm₂O₃)

Samarium(III) oxide can be prepared by the thermal decomposition of samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O).[1][2]

Experimental Protocol:

-

Place a known quantity of samarium(III) nitrate hexahydrate in a ceramic crucible.

-

Heat the crucible in a muffle furnace at 500°C for 2 hours.[1][2]

-

Allow the crucible to cool down to room temperature inside the furnace.

-

The resulting fine, off-white powder is samarium(III) oxide.

Preparation of Samarium(III) Perchlorate Solution

Samarium(III) oxide readily dissolves in mineral acids to form the corresponding samarium(III) salt solution.[3]

Experimental Protocol:

-

Carefully weigh the desired amount of the prepared samarium(III) oxide.

-

In a fume hood, slowly add the samarium(III) oxide powder to a stoichiometric amount of dilute perchloric acid (HClO₄) with constant stirring. The concentration of the perchloric acid should be carefully chosen to achieve the desired final concentration of the samarium(III) perchlorate solution.

-